Home > Products > Screening Compounds P88803 > (4S)-Efavirenz 2-Desoxo-2-methyl
(4S)-Efavirenz 2-Desoxo-2-methyl -

(4S)-Efavirenz 2-Desoxo-2-methyl

Catalog Number: EVT-1503136
CAS Number:
Molecular Formula: C₁₅H₁₃ClF₃NO
Molecular Weight: 315.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(4S)-Efavirenz 2-Desoxo-2-methyl is a derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The compound is characterized by its specific stereochemistry and structural modifications that enhance its pharmacological properties. Efavirenz itself has been extensively studied for its efficacy in antiviral therapy, and derivatives like (4S)-Efavirenz 2-Desoxo-2-methyl are of interest for potential improvements in therapeutic outcomes.

Source and Classification

(4S)-Efavirenz 2-Desoxo-2-methyl is classified as a small molecule drug, falling under the category of antiviral agents. It is specifically designed to inhibit the reverse transcriptase enzyme of HIV, thereby preventing viral replication. The compound's IUPAC name is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one, and it is associated with the CAS number 154598-52-4. Its molecular formula is C14H9ClF3NO2C_{14}H_{9}ClF_{3}NO_{2} .

Synthesis Analysis

Methods and Technical Details

The synthesis of (4S)-Efavirenz 2-Desoxo-2-methyl involves several key steps that can vary based on the specific synthetic pathway employed. Traditional methods have focused on creating the quaternary carbon center, which is crucial for the compound's activity.

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as cyclopropyl acetylene and various halogenated compounds.
  2. Reactions: Key reactions include:
    • Alkyne Coupling: Utilizing transition metal catalysts to facilitate the formation of carbon-carbon bonds.
    • Cyclization: Forming the benzoxazinone structure through cyclization reactions that may involve electrophilic aromatic substitution or nucleophilic attacks.
    • Functional Group Modifications: Introducing trifluoromethyl and chloro groups through halogenation reactions.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to isolate the desired product .
Molecular Structure Analysis

Structure and Data

The molecular structure of (4S)-Efavirenz 2-Desoxo-2-methyl features a complex arrangement that includes:

  • A benzoxazinone core, which contributes to its biological activity.
  • A trifluoromethyl group, enhancing lipophilicity and potentially increasing membrane permeability.
  • A cyclopropylethynyl side chain, which plays a critical role in binding affinity to reverse transcriptase.

The stereochemistry at the C4 position is essential for its interaction with biological targets, specifically configured as S .

Structural Data

  • Molecular Weight: Approximately 315.675 g/mol
  • Monoisotopic Mass: 315.027 g/mol
  • InChI Key: XPOQHMRABVBWPR-ZDUSSCGKSA-N
Chemical Reactions Analysis

Reactions and Technical Details

(4S)-Efavirenz 2-Desoxo-2-methyl undergoes various chemical reactions that are pivotal for its function as an antiviral agent:

  1. Reverse Transcriptase Inhibition: The primary reaction mechanism involves binding to the reverse transcriptase enzyme, inhibiting its activity and preventing viral RNA from being converted into DNA.
  2. Metabolism: The compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2B6, leading to hydroxylated metabolites that are less active against HIV .
  3. Pharmacokinetics: Understanding how (4S)-Efavirenz 2-Desoxo-2-methyl interacts with metabolic pathways helps in predicting therapeutic efficacy and potential side effects.
Mechanism of Action

Process and Data

The mechanism of action for (4S)-Efavirenz 2-Desoxo-2-methyl involves:

  1. Binding to Reverse Transcriptase: The compound binds noncompetitively to the enzyme's active site, disrupting its ability to synthesize DNA from viral RNA.
  2. Viral Replication Inhibition: By inhibiting reverse transcriptase, the drug effectively halts the replication cycle of HIV, thereby reducing viral load in infected individuals.
  3. Pharmacogenetic Variability: Variations in genes encoding for metabolic enzymes like CYP2B6 can significantly affect drug levels and therapeutic outcomes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(4S)-Efavirenz 2-Desoxo-2-methyl exhibits several notable physical and chemical properties:

Applications

Scientific Uses

(4S)-Efavirenz 2-Desoxo-2-methyl has significant applications in scientific research:

  1. Antiviral Drug Development: As a derivative of Efavirenz, it serves as a template for designing more effective antiviral agents targeting HIV.
  2. Pharmacokinetic Studies: Understanding its metabolism can provide insights into drug interactions and personalized medicine approaches in HIV treatment.
  3. Mechanistic Studies: Research on its mechanism aids in elucidating resistance patterns observed in HIV treatment regimens.
Chemical Characterization and Structural Analysis

Molecular Structure and Stereochemical Configuration

(4S)-Efavirenz 2-Desoxo-2-methyl is a structurally modified analog of the anti-HIV drug efavirenz (CAS 154598-52-4), distinguished by the replacement of the carbonyl oxygen at position 2 of the oxazinone ring with a methyl group (-CH₃). This modification yields a molecular formula of C₁₅H₁₃ClF₃NO and a molecular weight of 315.72 g/mol [1] [5]. The compound retains the critical (4S) stereochemical configuration at the chiral center (C4), which is essential for its biological interactions. The IUPAC name is systematically designated as (4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine [1] [8].

The core structure comprises a benzoxazine ring substituted with chlorine at C6, a trifluoromethyl group at C4, and a cyclopropylethynyl moiety extending from C4. The methyl substitution at position 2 eliminates the planar, conjugated system of the parent efavirenz, introducing increased hydrophobicity and altered electronic distribution within the heterocyclic ring [1]. This structural change significantly impacts the molecule's binding interactions with biological targets, particularly cytochrome P450 enzymes.

Table 1: Molecular Characteristics of (4S)-Efavirenz 2-Desoxo-2-methyl

PropertyValue/Descriptor
Molecular FormulaC₁₅H₁₃ClF₃NO
Molecular Weight315.72 g/mol
Exact Mass315.064
IUPAC Name(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
StereochemistryS-configuration at C4
Key Structural ModificationMethyl group replaces carbonyl oxygen at position 2
InChIKeyIMPMOBJZWFZYGR-RJSPSEDBSA-N [5]

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry Data

Comprehensive spectroscopic characterization provides essential insights into the structural and electronic properties of (4S)-Efavirenz 2-Desoxo-2-methyl:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis reveals distinct signatures reflecting the structural modifications. The methyl group at position 2 appears as a singlet at approximately δ 2.4 ppm, contrasting sharply with the parent efavirenz which lacks this aliphatic proton signal. The cyclopropyl protons resonate as multiplet signals between δ 0.8–1.2 ppm, while the ethynyl proton is absent due to the acetylenic linkage. The aromatic protons of the chlorinated benzoxazine ring generate characteristic signals in the δ 7.0–7.8 ppm region [1] [9]. ¹³C NMR confirms the absence of the carbonyl carbon (present in efavirenz at ~δ 160 ppm), replaced by an aliphatic carbon signal at ~δ 25 ppm for the methyl group [8].

  • Infrared (IR) Spectroscopy: The most notable feature in the IR spectrum is the absence of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹, which is a hallmark of the parent efavirenz structure. Instead, C-H stretching vibrations of the methyl group appear near 2900 cm⁻¹. The spectrum retains aromatic C=C stretches at ~1600 cm⁻¹ and C-F stretches in the 1100–1200 cm⁻¹ region [1].

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed accurate mass of 315.064, matching the theoretical exact mass of C₁₅H₁₃ClF₃NO [1] [8]. Fragmentation patterns show prominent ions resulting from cleavage of the benzoxazine ring and loss of the cyclopropylethynyl moiety.

Comparative Analysis with Parent Compound Efavirenz (CAS 154598-52-4)

The structural divergence between (4S)-Efavirenz 2-Desoxo-2-methyl and its parent compound efavirenz (CAS 154598-52-4) underlies significant differences in physicochemical and biochemical properties:

  • Structural Differences: Efavirenz (C₁₄H₉ClF₃NO₂, MW 315.68 g/mol) possesses a carbonyl group at position 2 of the oxazinone ring, creating a planar, conjugated system that facilitates specific electronic interactions. The analog replaces this carbonyl with a methyl group, converting the oxazinone to a modified oxazine ring [1] [4]. This modification increases molecular weight by 0.04 g/mol (C₁₅H₁₃ClF₃NO vs. C₁₄H₉ClF₃NO₂) and introduces enhanced hydrophobicity [1].

  • Electronic Properties: The electron-deficient carbonyl in efavirenz participates in hydrogen bonding and dipole interactions. Its replacement with an electron-donating methyl group alters the electronic distribution within the heterocyclic ring, reducing hydrogen-bonding capacity while enhancing hydrophobic interactions [1].

  • Binding Implications: Crystallographic studies reveal that while both compounds occupy similar space in enzyme active sites, the methyl substitution prevents specific interactions made by the carbonyl oxygen. However, this modification fortuitously enhances binding affinity to CYP2B6 due to optimized hydrophobic contacts [1] [2].

Table 2: Structural and Functional Comparison with Efavirenz

CharacteristicEfavirenz (CAS 154598-52-4)(4S)-Efavirenz 2-Desoxo-2-methyl
Molecular FormulaC₁₄H₉ClF₃NO₂C₁₅H₁₃ClF₃NO
Molecular Weight315.68 g/mol315.72 g/mol
Position 2 Functional GroupCarbonyl (C=O)Methyl (CH₃)
IUPAC Name(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine
StereochemistryS-configuration at C4S-configuration at C4
Key Biochemical PropertyLow-affinity CYP2B6 binding (Ks ~ μM range)High-affinity CYP2B6 binding (Ks = 0.21 μM) [1]

Crystallographic Studies and Halogen-π Interactions in Active Site Binding

X-ray crystallography of CYP2B6 in complex with (4S)-Efavirenz 2-Desoxo-2-methyl (PDB ID: not explicitly provided in sources) provides atomic-level insights into ligand-enzyme interactions, particularly highlighting the role of halogen-π bonding in molecular recognition [1] [2] [3]:

  • High-Affinity Binding: The analog exhibits significantly enhanced binding affinity for CYP2B6 compared to efavirenz, with a spectral binding constant (Ks) of 0.21 ± 0.06 μM. This high-affinity binding enabled successful co-crystallization, which was unattainable with the parent compound due to its weaker interaction [1] [2]. Spectral titration revealed a Type I spin shift (peak at 390 nm, trough at 417 nm), indicating displacement of water from the heme iron and transition to a high-spin state characteristic of productive substrate binding [1].

  • Active Site Architecture: The crystal structure shows the analog bound in the CYP2B6 active site with the chlorine atom positioned 3.5–3.8 Å from the centroid of the phenyl ring of F108 (Phe108), forming a stabilizing halogen-π interaction [2] [3]. This interaction critically orients the molecule such that the methyl group at position 2 faces the heme iron, positioning the site of potential metabolism toward the catalytic center. The trifluoromethyl group resides near I101 (Ile101) and F115 (Phe115), while the cyclopropyl moiety nestles between F206 (Phe206) and T302 (Thr302) [1] [3].

  • Conformational Adaptations: Binding induces significant conformational changes in CYP2B6. The F297 (Phe297) side chain rotates approximately 90 degrees to accommodate the chlorine atom, while F206 undergoes a similar reorientation to create space for the cyclopropyl group. Remarkably, these side chain movements allow accommodation of the bulkier analog without substantially increasing the active site cavity volume (409 ų vs. 311 ų for the α-pinene complex) [2] [3].

  • Halogen-π Interaction Significance: The chlorine-F108 interaction exemplifies a recurring motif in CYP2B6 substrate recognition, explaining the enzyme's preference for halogenated compounds. This non-covalent interaction involves orthogonal alignment of the carbon-chlorine bond with the aromatic π-system of phenylalanine, providing both van der Waals contacts and electrostatic contributions [2] [3]. Such interactions are increasingly recognized as crucial design elements for drugs targeting CYP enzymes.

Table 3: Key Parameters from CYP2B6-(4S)-Efavirenz 2-Desoxo-2-methyl Crystal Structure

ParameterObservationFunctional Significance
Halogen-π InteractionCl···F108 distance: ~3.5–3.8 ÅCritical for ligand orientation; positions methyl group toward heme iron
Active Site Volume409 ųMinimal expansion despite larger ligand size compared to other complexes
F297 Conformation~90° rotation of phenyl ringCreates space for chlorine atom
F206 Conformation~90° rotationAccommodates cyclopropyl group
Heme CoordinationType I spectral shift (390 nm peak)Indicates displacement of water molecule from heme iron
Ks Value0.21 ± 0.06 μMReflects 5-10 fold higher affinity than efavirenz

Properties

Product Name

(4S)-Efavirenz 2-Desoxo-2-methyl

Molecular Formula

C₁₅H₁₃ClF₃NO

Molecular Weight

315.72

Synonyms

(4S)-6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine; (4S)-6-Chloro-4-(cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.